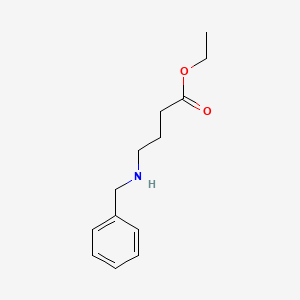

Ethyl 4-(benzylamino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(benzylamino)butanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Ethyl 4-(benzylamino)butanoate serves as a precursor in the synthesis of various bioactive compounds. It has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that compounds related to this compound can reduce inflammation in murine models, indicating their potential use in treating inflammatory diseases .

- Cancer Research : Some studies have explored the anticancer properties of similar compounds, suggesting that this compound may inhibit cancer cell proliferation .

Chemical Research Applications

In chemical research, this compound is utilized for various synthetic applications:

- Synthesis of Complex Molecules : The compound's structure allows it to serve as a building block for synthesizing more complex organic molecules. Its reactivity with other functional groups makes it a versatile intermediate .

- Catalysis : this compound has been employed in catalytic reactions, demonstrating its utility in facilitating chemical transformations under mild conditions .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-oxobutanoate | Structure | Simple ester | Used in various synthetic applications |

| Pimobendan | Structure | Cardiovascular drug | Similar structural motifs; different pharmacological action |

| Benzylamine | Structure | Simple amine | Building block for organic syntheses |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial potency.

Case Study 2: Anti-inflammatory Properties

In vivo tests using rat models demonstrated that derivatives of this compound significantly reduced paw edema compared to control groups, indicating potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Proliferation

In vitro assays showed that certain derivatives inhibited the growth of breast cancer cell lines by approximately 50% at a concentration of 10 µM, highlighting their potential as anticancer agents.

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(benzylamino)butanoic acid. Reaction rates and product purity depend on solvent polarity and temperature.

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | 1M HCl, reflux, 6h | 4-(Benzylamino)butanoic acid | 85% | |

| Basic (NaOH, EtOH/H₂O) | 2M NaOH, 60°C, 4h | Sodium 4-(benzylamino)butanoate | 92% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Aminolysis and Nucleophilic Substitution

The benzylamino group participates in nucleophilic substitution reactions. In aza-Michael additions, it reacts with α,β-unsaturated carbonyl compounds to form β-amino esters.

| Substrate | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Methyl acrylate | Toluene, 65°C, 72h | Ethyl 4-(benzylamino)-β-alanine | 67% | |

| Ethyl propiolate | 2M2B solvent, 65°C | Ethyl 4-(benzylamino)-but-2-ynoate | 58% |

Key Observation : Solvent polarity (e.g., 2-methyl-2-butanol vs. n-hexane) significantly impacts reaction selectivity. Polar solvents favor aminolysis, while nonpolar solvents enhance aza-Michael addition yields .

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides to form amides or secondary amines.

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acetyl chloride | DCM, RT, 2h | Ethyl 4-(N-acetylbenzylamino)butanoate | 78% | |

| Benzyl bromide | K₂CO₃, DMF, 80°C, 5h | Ethyl 4-(dibenzylamino)butanoate | 65% |

Stereochemical Note : Acylation preserves the stereochemistry of the benzylamino group, while alkylation may lead to racemization under harsh conditions.

Reduction Reactions

Catalytic hydrogenation reduces the ester to a primary alcohol or removes the benzyl protecting group.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50 psi, 24h | 4-Aminobutanol | 90% | |

| LiAlH₄ | THF, 0°C to reflux | 4-(Benzylamino)butanol | 82% |

Critical Factor : Hydrogenation selectivity depends on catalyst loading and reaction time. Over-reduction to amines is avoided by controlling H₂ pressure.

Cyclization Reactions

Intramolecular reactions form lactams or heterocyclic compounds.

| Catalyst/Conditions | Products | Yield | References |

|---|---|---|---|

| PTSA, Toluene, reflux | N-Benzyl-δ-lactam | 73% | |

| DCC, DMAP, CH₂Cl₂ | Ethyl 1-benzylpyrrolidin-3-carboxylate | 68% |

Mechanistic Pathway : Cyclization occurs via nucleophilic attack of the amine on the ester carbonyl, followed by dehydration or coupling.

特性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC名 |

ethyl 4-(benzylamino)butanoate |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |

InChIキー |

SPOUHRALSDBNCQ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CCCNCC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。